molecular formula C24H28N2O2 B11585846 N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide

N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide

Cat. No.: B11585846
M. Wt: 376.5 g/mol
InChI Key: URUHSCWNIJRGSB-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Coupling with Furan and Phenylpropyl Groups: The benzyl intermediate is then coupled with 3-(furan-2-yl)-3-phenylpropylamine under specific conditions to form the desired product.

    Acetylation: The final step involves acetylation of the amine group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or furan rings.

    Reduction: Reduced forms of the acetamide or benzyl groups.

    Substitution: Substituted derivatives at the benzyl or acetamide positions.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(1-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenylamino)-2-oxoethyl)-2-(2,3-dioxoindolin-1-yl)acetamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine

Uniqueness

N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide

InChI

InChI=1S/C24H28N2O2/c1-19(27)26(18-20-11-13-22(14-12-20)25(2)3)16-15-23(24-10-7-17-28-24)21-8-5-4-6-9-21/h4-14,17,23H,15-16,18H2,1-3H3

InChI Key

URUHSCWNIJRGSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=CO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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